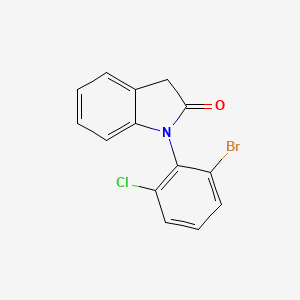![molecular formula C24H27NO3 B569529 N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester CAS No. 1404234-03-2](/img/no-structure.png)
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester, also known as NPC-15437, is a chemical compound that has been gaining attention in the scientific research field due to its potential therapeutic applications. NPC-15437 is a selective inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of several cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester is a selective inhibitor of PP2A, which is a serine/threonine phosphatase that is involved in the regulation of several cellular processes. PP2A is a heterotrimeric enzyme that consists of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester binds to the B subunit of PP2A, leading to the inhibition of its phosphatase activity. This results in the accumulation of phosphorylated substrates, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In neurodegenerative disorders, N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can decrease tau phosphorylation, leading to a potential slowing down of the disease progression. In viral infections, N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can inhibit viral replication, leading to a decrease in viral load.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester has several advantages for lab experiments, including its selectivity for PP2A, its potential therapeutic applications, and its ability to modulate signaling pathways. However, there are also some limitations to its use in lab experiments, including its low solubility in water, its relatively low yield in synthesis, and the potential for off-target effects.
Orientations Futures
There are several future directions for the research on N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester, including the optimization of its synthesis method, the development of more potent and selective inhibitors of PP2A, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and downstream signaling pathways. Additionally, the development of novel drug delivery systems may enhance the efficacy and specificity of N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester for targeted therapy.
Méthodes De Synthèse
The synthesis of N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester involves several steps, starting from the reaction of 1-naphthol with 1-bromo-3-phenylpropane in the presence of a base to form 3-(1-naphthalenyloxy)-1-phenylpropan-1-ol. The resulting product is then treated with triphosgene to obtain the corresponding isocyanate, which is then reacted with tert-butanolamine to form N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester. The overall yield of the synthesis is around 25%.
Applications De Recherche Scientifique
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester has been shown to have potential therapeutic applications in several diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, PP2A is often downregulated, leading to uncontrolled cell growth and proliferation. N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can inhibit PP2A, leading to cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, PP2A is involved in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can inhibit PP2A, leading to a decrease in tau phosphorylation and potentially slowing down the progression of the disease. In viral infections, PP2A is involved in the replication of several viruses, including HIV and HCV. N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can inhibit PP2A, leading to a decrease in viral replication.
Propriétés
Numéro CAS |
1404234-03-2 |
|---|---|
Nom du produit |
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester |
Formule moléculaire |
C24H27NO3 |
Poids moléculaire |
377.484 |
Nom IUPAC |
tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C24H27NO3/c1-24(2,3)28-23(26)25-21(19-11-5-4-6-12-19)16-17-27-22-15-9-13-18-10-7-8-14-20(18)22/h4-15,21H,16-17H2,1-3H3,(H,25,26) |
Clé InChI |
DYLNOWNCGBJNMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




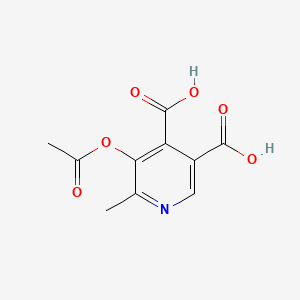
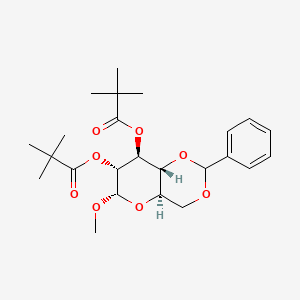
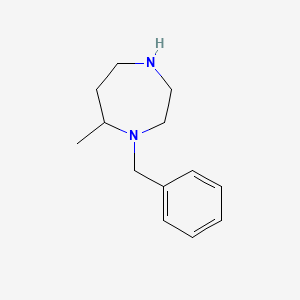
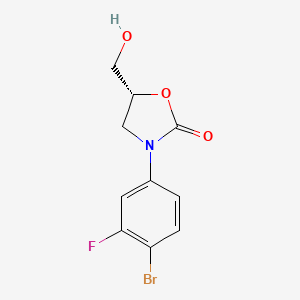
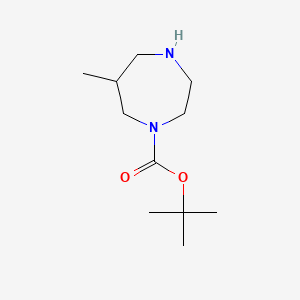
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
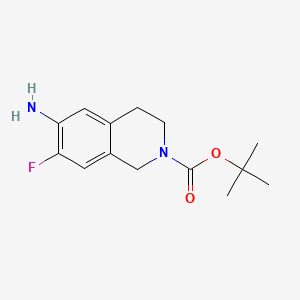
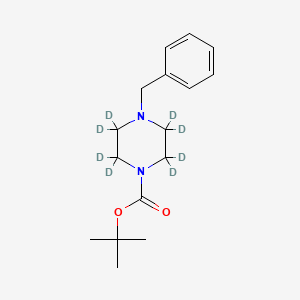
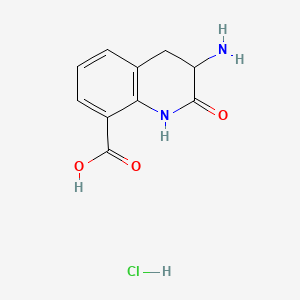
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)
